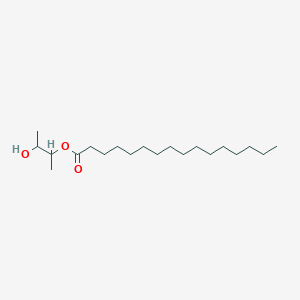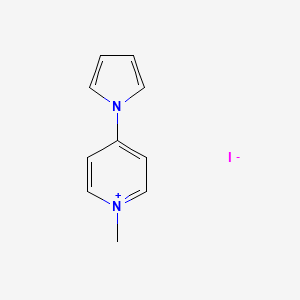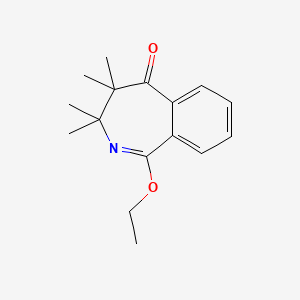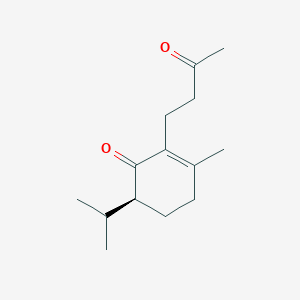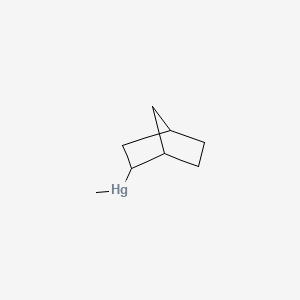
Mercury, methyl (norborn-2-yl)-, exo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, methyl (norborn-2-yl)-, exo- is an organomercury compound with the molecular formula C8H14Hg and a molecular weight of 310.79 This compound is characterized by the presence of a norbornyl group attached to a methylmercury moiety in the exo- configuration
Méthodes De Préparation
The synthesis of Mercury, methyl (norborn-2-yl)-, exo- typically involves the reaction of norbornene derivatives with methylmercury reagents. The reaction conditions often require the use of catalysts such as platinum, rhodium, or palladium complexes to achieve high selectivity for the exo-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Mercury, methyl (norborn-2-yl)-, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The methylmercury group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mercury, methyl (norborn-2-yl)-, exo- has several scientific research applications:
Biology: The compound can be used in studies related to the biological effects of organomercury compounds.
Medicine: Research on the potential therapeutic applications of organomercury compounds, although limited due to toxicity concerns.
Industry: It is used in the development of materials with unique properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism by which Mercury, methyl (norborn-2-yl)-, exo- exerts its effects involves the interaction of the methylmercury moiety with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, it can interact with nucleophilic sites in DNA, potentially causing mutations and other genetic effects. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Mercury, methyl (norborn-2-yl)-, exo- can be compared with other similar organomercury compounds, such as:
Mercury, methyl-(norborn-2-yl)-, endo-: This isomer has a different spatial arrangement of the norbornyl group, leading to distinct chemical properties.
5-Norbornene-2-methanol: A related compound with a hydroxymethyl group instead of a methylmercury group.
5-Norbornen-2-yl acetate: Another similar compound with an acetate group.
Propriétés
Numéro CAS |
60981-61-5 |
|---|---|
Formule moléculaire |
C8H14Hg |
Poids moléculaire |
310.79 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl(methyl)mercury |
InChI |
InChI=1S/C7H11.CH3.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H3; |
Clé InChI |
KWZMUCPHNCOJRP-UHFFFAOYSA-N |
SMILES canonique |
C[Hg]C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


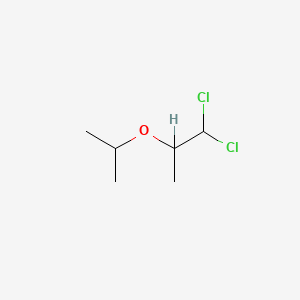


![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
